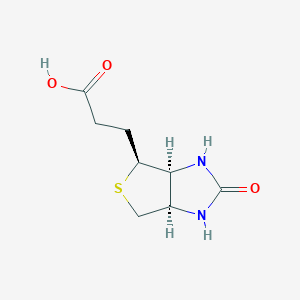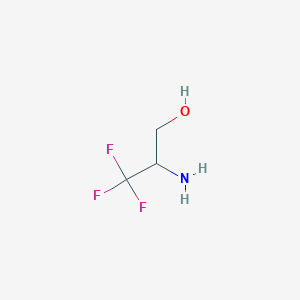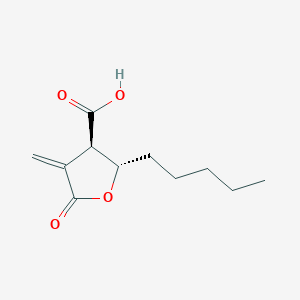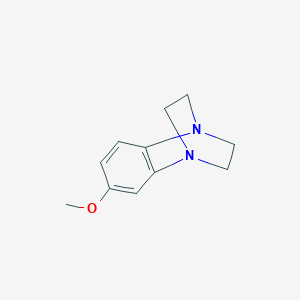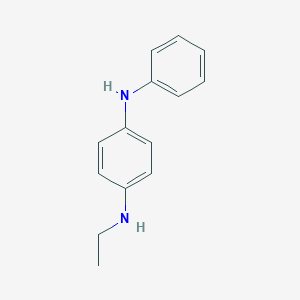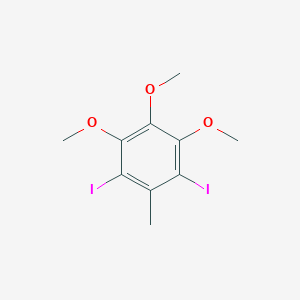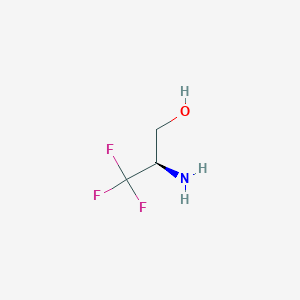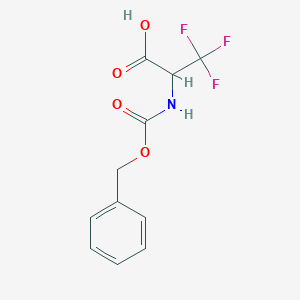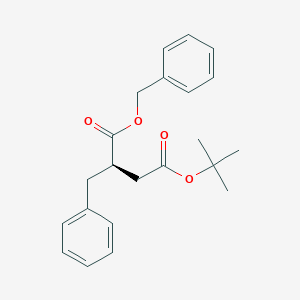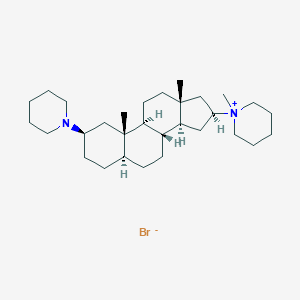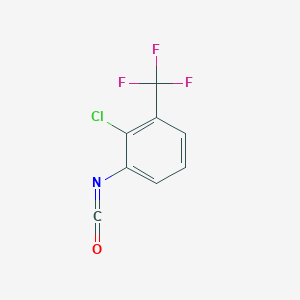
2-氯-1-异氰酸酯-3-(三氟甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis The molecular structure of closely related compounds, such as 1-chloro-2,2,2-trifluoroethyl isocyanate, is synthesized through a convenient approach, demonstrating its potential as a bielectrophilic building block for further chemical reactions (Onys'ko et al., 2015).
Chemical Reactions and Properties Chemical reactions involving this compound can include transformations that showcase its reactivity towards nucleophiles. For example, 1-chloro-2,2,2-trifluoroethyl isocyanate demonstrates functionalization with N- and O-centered nucleophiles (Onys'ko et al., 2015).
Physical Properties Analysis The physical properties of similar compounds are closely tied to their molecular structure, affecting their solubility, boiling points, and stability. These properties are crucial for their application in various chemical syntheses.
Chemical Properties Analysis The chemical properties, such as reactivity with various nucleophiles, stability under different conditions, and potential for further transformations, highlight the versatility and significance of compounds like 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene in organic synthesis. The research by Onys'ko and colleagues (2015) exemplifies its synthetic utility.
科学研究应用
Synthesis of Novel Pesticides
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has been utilized in the synthesis of novel pesticides, such as bistrifluron. This process involves several steps, including nitration, reduction, chlorination, and reaction with oxalyl chloride, leading to the final compound with potent growth-retarding activity against pests. This synthesis route is considered feasible for industrial production, highlighting the chemical's importance in agricultural research and pest control applications (Liu An-chan, 2015).
Development of Optical Polymer Composite Materials
Research has focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, a compound related to 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene, for use in optical polymer composite materials. The synthesis process aims to replace toxic phosgene, making the production safer and more environmentally friendly. This advancement in isocyanate research demonstrates the chemical's potential in creating high-quality materials for construction, automotive, and other industries, offering excellent resistance properties (Dong Jianxun et al., 2018).
Facilitating Organic Syntheses
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has also been explored as a reagent in organic syntheses, such as the creation of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates. These compounds are precursors to 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones, showcasing the chemical's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (M. Vovk et al., 2002).
Antitumor Activity
In the realm of biomedical research, 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has been involved in the synthesis of compounds exhibiting antitumor activity. One such compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory capacity against cancer cell lines, suggesting the potential therapeutic value of derivatives of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene in oncology (X. Ji et al., 2018).
Exploration in Organic/Inorganic Hybrid Structures
Moreover, 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene plays a role in the development of organic/inorganic hybrid materials. Research in this area aims to combine the properties of organic and inorganic compounds to create materials with unique characteristics for advanced applications, such as in materials science and nanotechnology. This indicates the broader implications of the chemical's use beyond straightforward synthetic applications, contributing to the innovation of new materials with tailored properties (Adam J. V. Marwitz et al., 2009).
安全和危害
The compound is considered dangerous with hazard statements including H227, H301+H331, H315, H319, H334, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding dust formation . It should be handled with local exhaust ventilation . Containers may explode when heated and vapors may form explosive mixtures with air .
属性
IUPAC Name |
2-chloro-1-isocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHJYYNTMWKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521629 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
CAS RN |
88330-63-6 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

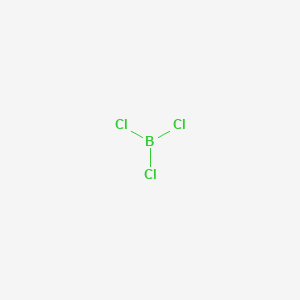
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
